molecular formula C19H24N2O5 B043331 Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate CAS No. 351421-21-1

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

Cat. No. B043331
CAS RN: 351421-21-1
M. Wt: 360.4 g/mol
InChI Key: KEGCVTYGEUKJBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves several key steps, including Michael addition, intramolecular cyclization, and decarboxylation processes. A notable synthesis route is the BF3·Et2O catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates, leading to novel 3-phosphonylated indoles and further to diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates through decarboxylation (Egorova et al., 2017).

Molecular Structure Analysis

The molecular structure of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is characterized by its indole core and the propanedioate ester group, contributing to its diverse reactivity and chemical behavior. Crystallography studies, such as X-ray diffraction, provide detailed insights into its molecular conformation, revealing potential coordination pockets for metal atoms, as evidenced by compounds with similar molecular frameworks (Meskini et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution, cyclization, and complexation with metal ions. Its reactivity is influenced by the presence of the indole moiety and the acetamido group, enabling the formation of complex structures and derivatives. Studies on similar molecules have shown the ability to undergo reactions leading to the synthesis of indole derivatives with significant bioactivity and potential applications in drug design (Cacchi et al., 2009).

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

A notable application of compounds related to Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves the synthesis of 3-phosphonylated indoles. Specifically, diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates have been synthesized through BF3·Et2O-catalyzed intramolecular cyclization, offering a novel series of these compounds. This process has been further utilized to create ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates through decarboxylation, showcasing the compound's versatility in chemical synthesis (Egorova et al., 2017).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate have been explored for their potential in addressing hypertension. Specifically, Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate has been synthesized and subjected to molecular docking studies targeting renin, a protein crucial in managing hypertension. The results revealed promising renin inhibitory activity, highlighting the compound's potential as an antihypertensive agent (Saravanan et al., 2013).

Complexation Studies and Material Science

Complexation studies have also been conducted with compounds structurally similar to Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate. For instance, the complexation behavior of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate with lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+) has been meticulously examined. The insights from electrochemistry and UV-Vis spectroscopy in this study offer valuable information for the development of materials and sensors based on these complexes (Amarandei et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": ["Diethyl malonate", "Indole-3-carboxaldehyde", "Ethyl acetate", "Ammonium acetate", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Benzene"], "Reaction": [ "Step 1: Synthesis of diethyl 2-(1H-indol-3-yl)ethylmalonate by reacting diethyl malonate with indole-3-carboxaldehyde in the presence of ammonium acetate and benzene", "Step 2: Reduction of diethyl 2-(1H-indol-3-yl)ethylmalonate to diethyl 2-(1H-indol-3-yl)ethylpropanedioate using sodium borohydride in ethanol", "Step 3: Acetylation of diethyl 2-(1H-indol-3-yl)ethylpropanedioate with acetic anhydride and triethylamine in dichloromethane to yield Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate" ] }

CAS RN

351421-21-1

Product Name

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22)

InChI Key

KEGCVTYGEUKJBH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C

synonyms

2-(Acetylamino)-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 1,3-Diethyl Ester

Origin of Product

United States

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